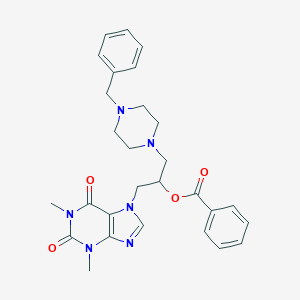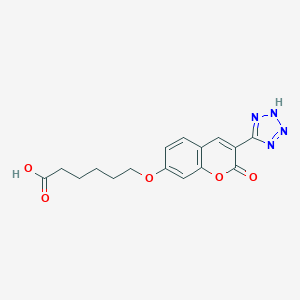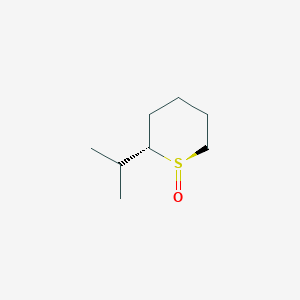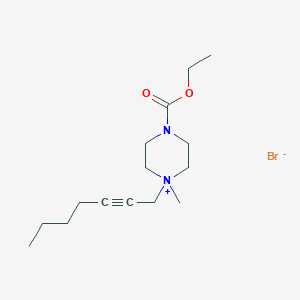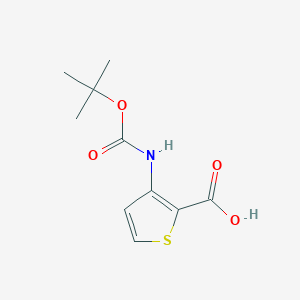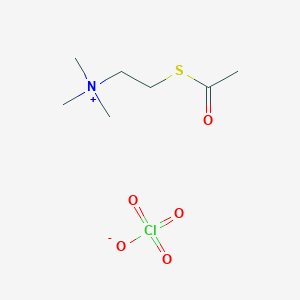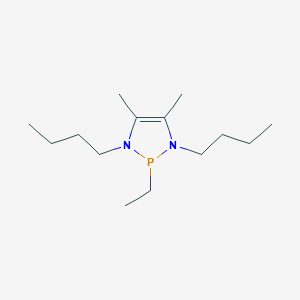
1,3,2-Diazaphosphol-4-ene, 2-ethyl-1,3-dibutyl-4,5-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,2-Diazaphosphol-4-ene, 2-ethyl-1,3-dibutyl-4,5-dimethyl- is a chemical compound that belongs to the family of phosphorus-containing heterocycles. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis.
Mécanisme D'action
The mechanism of action of 1,3,2-Diazaphosphol-4-ene, 2-ethyl-1,3-dibutyl-4,5-dimethyl- is not fully understood. However, it is believed to exert its antitumor activity by inhibiting the proliferation of cancer cells through the induction of apoptosis. It has also been shown to exhibit DNA intercalation and topoisomerase II inhibition, which may contribute to its antitumor activity.
Effets Biochimiques Et Physiologiques
1,3,2-Diazaphosphol-4-ene, 2-ethyl-1,3-dibutyl-4,5-dimethyl- has been shown to exhibit antitumor activity against certain cancer cell lines. It has also been shown to exhibit DNA intercalation and topoisomerase II inhibition. However, its biochemical and physiological effects are not fully understood and require further investigation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1,3,2-Diazaphosphol-4-ene, 2-ethyl-1,3-dibutyl-4,5-dimethyl- is its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. However, one limitation is its limited availability and high cost, which may hinder its widespread use in research.
Orientations Futures
There are several future directions for research on 1,3,2-Diazaphosphol-4-ene, 2-ethyl-1,3-dibutyl-4,5-dimethyl-. One direction is to investigate its potential applications in the development of new antitumor agents. Another direction is to explore its potential applications in materials science, such as the synthesis of new phosphorus-containing polymers and dendrimers. Additionally, further research is needed to fully understand its mechanism of action and biochemical and physiological effects.
Méthodes De Synthèse
The synthesis method for 1,3,2-Diazaphosphol-4-ene, 2-ethyl-1,3-dibutyl-4,5-dimethyl- involves the reaction of 2-ethyl-1,3-dibutyl-4,5-dimethyl-1H-imidazole with chlorophosphine. The reaction proceeds in the presence of a base, such as potassium tert-butoxide, and yields the desired product in good yield.
Applications De Recherche Scientifique
1,3,2-Diazaphosphol-4-ene, 2-ethyl-1,3-dibutyl-4,5-dimethyl- has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been shown to exhibit antitumor activity against certain cancer cell lines. In materials science, it has been used as a precursor for the synthesis of phosphorus-containing polymers and dendrimers. In catalysis, it has been studied as a potential catalyst for various organic transformations.
Propriétés
Numéro CAS |
106054-01-7 |
|---|---|
Nom du produit |
1,3,2-Diazaphosphol-4-ene, 2-ethyl-1,3-dibutyl-4,5-dimethyl- |
Formule moléculaire |
C14H29N2P |
Poids moléculaire |
256.37 g/mol |
Nom IUPAC |
1,3-dibutyl-2-ethyl-4,5-dimethyl-1,3,2-diazaphosphole |
InChI |
InChI=1S/C14H29N2P/c1-6-9-11-15-13(4)14(5)16(12-10-7-2)17(15)8-3/h6-12H2,1-5H3 |
Clé InChI |
RQICHKCPZXJYEQ-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=C(N(P1CC)CCCC)C)C |
SMILES canonique |
CCCCN1C(=C(N(P1CC)CCCC)C)C |
Autres numéros CAS |
106054-01-7 |
Synonymes |
1,3,2-Diazaphosphol-4-ene, 2-ethyl-1,3-dibutyl-4,5-dimethyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3R)-3-Methyl-4-[(tetrahydro-2H-pyran-2-YL)oxy]-butanenitrile](/img/structure/B10173.png)
![(2,2-Dimethyl-[1,3]dioxolan-4-YL)-hydroxy-acetic acid ethyl ester](/img/structure/B10174.png)



